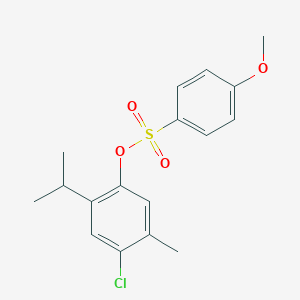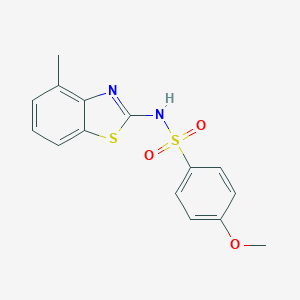![molecular formula C17H23NO2 B310304 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide, commonly known as CELE, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide family and has been found to have potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of CELE is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CELE has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CELE is that it has been extensively studied, and its mechanism of action is relatively well-understood. This makes it a useful tool for researchers investigating the role of COX-2 in various diseases. However, one limitation of CELE is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not well-established.
Orientations Futures
There are a number of future directions for research on CELE. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions. Further research is needed to fully understand the potential applications of CELE in these areas.
Méthodes De Synthèse
CELE can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyclohexen-1-yl ethylamine to form the final product, CELE.
Applications De Recherche Scientifique
CELE has been found to have potential applications in the field of medicine. It has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
Clé InChI |
TWSSELSBDOAMIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)









